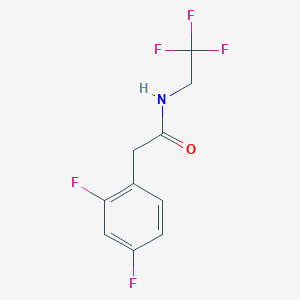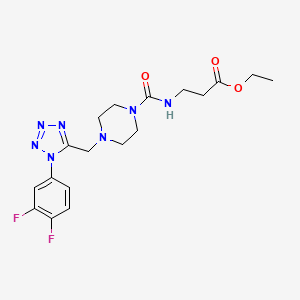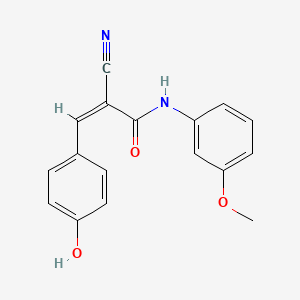
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a cancer therapy.
作用機序
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide works by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, this compound can decrease cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
実験室実験の利点と制限
One advantage of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a potentially effective therapy for cancers that are driven by this pathway. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safer option than many traditional chemotherapy drugs.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain forms. Additionally, more research is needed to determine the optimal dosage and administration schedule for this compound in humans.
将来の方向性
There are several potential future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. These include:
1. Further preclinical studies to determine the optimal dosage and administration schedule for this compound in humans.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans with cancer.
3. Investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Development of new formulations of this compound that improve solubility and ease of administration.
5. Investigation of the potential use of this compound in other diseases or conditions that involve dysregulation of the Wnt/β-catenin signaling pathway.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies as a potential cancer therapy. Its specificity for the Wnt/β-catenin signaling pathway and low toxicity in normal cells make it a promising candidate for further study. However, more research is needed to determine the optimal dosage and administration schedule for this compound in humans, as well as its potential use in combination with other cancer therapies.
合成法
The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves several steps, including the condensation of 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to a cyanation reaction to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for further study.
科学的研究の応用
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and targeting it has been a focus of cancer research for many years. This compound has been shown to inhibit the activity of this pathway, leading to decreased cancer cell proliferation and increased cell death.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-4-2-3-14(10-16)19-17(21)13(11-18)9-12-5-7-15(20)8-6-12/h2-10,20H,1H3,(H,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQWNDSPVDAYJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
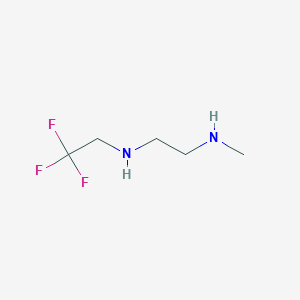
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)

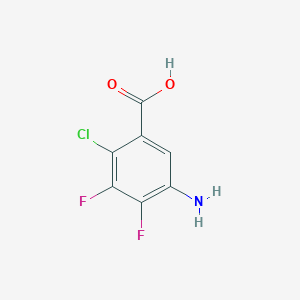

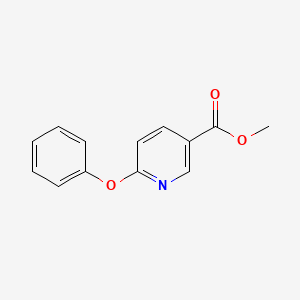
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)
